Zomepirac Sodium Salt-d4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Zomepirac Sodium Salt-d4 is a deuterated form of Zomepirac Sodium, a nonsteroidal anti-inflammatory drug (NSAID). It is the sodium salt of 5-(4-chlorobenzoyl)-1,4-dimethyl-1H-pyrrole-2-acetate dihydrate. This compound is structurally related to tolmetin, another NSAID, but differs in that the central benzene ring has been replaced by a pyrrole ring .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Zomepirac Sodium Salt-d4 can be synthesized from diethyl 1,3-acetonedicarboxylate, chloroacetone, and aqueous methylamine via modification of the Hantzsch pyrrole synthesis. The intermediate product undergoes saponification, monoesterification, and thermal decarboxylation to form an ester. This ester is then acylated with N,N-dimethyl-p-chlorobenzamide, followed by saponification to yield Zomepirac .
Industrial Production Methods
Industrial production methods for this compound involve similar synthetic routes but are optimized for large-scale production. These methods ensure high yield and purity of the final product, often involving advanced purification techniques such as recrystallization and chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
Zomepirac Sodium Salt-d4 undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyrrole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted pyrrole derivatives.
Wissenschaftliche Forschungsanwendungen
Zomepirac Sodium Salt-d4 has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for the quantification of Zomepirac in various samples.
Biology: Studied for its effects on cellular processes and its potential as a tool in biochemical assays.
Medicine: Investigated for its analgesic and anti-inflammatory properties, although its clinical use has been limited due to safety concerns.
Industry: Utilized in the development of new NSAIDs and as a model compound in drug metabolism studies
Wirkmechanismus
Zomepirac Sodium Salt-d4 exerts its effects by inhibiting prostaglandin synthetase, an enzyme involved in the synthesis of prostaglandins. Prostaglandins are lipid compounds that play a key role in inflammation and pain. By inhibiting this enzyme, Zomepirac reduces the production of prostaglandins, thereby alleviating pain and inflammation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tolmetin: Structurally related NSAID with a central benzene ring instead of a pyrrole ring.
Ketorolac: Another NSAID with a similar mechanism of action but different chemical structure.
Etoricoxib: A selective COX-2 inhibitor with a different chemical structure and mechanism of action.
Uniqueness
Zomepirac Sodium Salt-d4 is unique due to its pyrrole ring structure, which distinguishes it from other NSAIDs that typically have a central benzene ring. This structural difference may influence its pharmacokinetic and pharmacodynamic properties .
Biologische Aktivität
Zomepirac Sodium Salt-d4 is a non-steroidal anti-inflammatory drug (NSAID) with significant biological activity, particularly as a prostaglandin synthetase inhibitor. This article explores its pharmacological properties, mechanisms of action, clinical applications, and relevant research findings.
- Chemical Name : Sodium, 2-[5-(4-chlorobenzoyl)-1,4-dimethylpyrrol-2-yl]acetate
- CAS Number : 64092-48-4
- Molecular Formula : C₁₅H₁₃ClNNaO₃
- Molecular Weight : 313.711 g/mol
- Boiling Point : 470.8ºC at 760 mmHg
- Flash Point : 238.5ºC
Zomepirac functions primarily as a prostaglandin synthetase inhibitor , which means it reduces the synthesis of prostaglandins—lipid compounds that play key roles in inflammation and pain signaling. Additionally, it has been identified as an inhibitor of lipoxygenase enzymes, which are involved in the production of leukotrienes, further contributing to its anti-inflammatory effects .
Analgesic Properties
Research indicates that Zomepirac exhibits strong analgesic properties. A notable study compared Zomepirac sodium (100 mg) with oxycodone combined with aspirin and placebo in patients with chronic pain due to advanced cancer. The results showed that Zomepirac provided analgesia comparable to oxycodone across various assessments of pain intensity and relief, with effects noticeable within one hour and peaking between three to four hours post-administration .
Treatment of Dysmenorrhea
In a double-blind crossover study involving 47 patients, Zomepirac was significantly more effective than placebo in alleviating symptoms associated with primary dysmenorrhea. It provided relief for 12 out of 13 primary symptoms and allowed patients to maintain normal activities on more days compared to those on placebo .
Case Studies and Clinical Trials
Study Type | Population | Dose | Outcome |
---|---|---|---|
Double-blind crossover | 47 patients with dysmenorrhea | Zomepirac vs. placebo | Significant symptom relief (P ≤ 0.05) |
Single-dose crossover | 40 cancer patients | 100 mg Zomepirac | Analgesia equal to oxycodone (P < 0.001) |
These studies affirm Zomepirac's efficacy in treating pain conditions, specifically dysmenorrhea and cancer-related pain.
Safety and Side Effects
Zomepirac is generally well-tolerated; however, gastrointestinal disturbances have been reported as the most common adverse effects. In clinical trials, the incidence of side effects was notably lower than that observed with traditional narcotics .
Eigenschaften
Molekularformel |
C15H13ClNNaO3 |
---|---|
Molekulargewicht |
317.73 g/mol |
IUPAC-Name |
sodium;2-[5-(4-chloro-2,3,5,6-tetradeuteriobenzoyl)-1,4-dimethylpyrrol-2-yl]acetate |
InChI |
InChI=1S/C15H14ClNO3.Na/c1-9-7-12(8-13(18)19)17(2)14(9)15(20)10-3-5-11(16)6-4-10;/h3-7H,8H2,1-2H3,(H,18,19);/q;+1/p-1/i3D,4D,5D,6D; |
InChI-Schlüssel |
SEEXPXUCHVGZGU-HGSONKNXSA-M |
Isomerische SMILES |
[2H]C1=C(C(=C(C(=C1C(=O)C2=C(C=C(N2C)CC(=O)[O-])C)[2H])[2H])Cl)[2H].[Na+] |
Kanonische SMILES |
CC1=C(N(C(=C1)CC(=O)[O-])C)C(=O)C2=CC=C(C=C2)Cl.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.